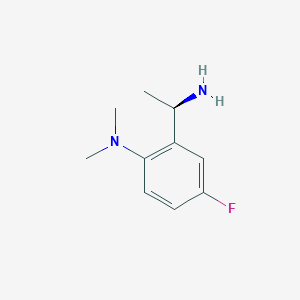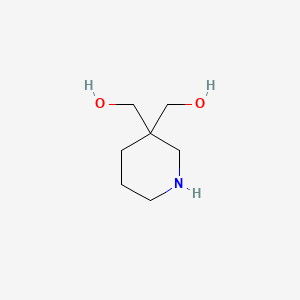
(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline: is a chiral organic compound with the following structural formula:
C12H16FNHCH3
It contains an aminoethyl group, a fluorine atom, and two methyl groups attached to the aromatic ring. The compound’s chirality arises from the asymmetric carbon center (marked as “R” in the name).
準備方法
Biocatalytic Synthesis: One method for synthesizing this compound involves biocatalysis using an omega-transaminase. Here are the steps:
Substrate Preparation: Start with 5-fluoro-2-hydroxyacetophenone.
Reaction: Mix the substrate with an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution. Heat the mixture under vacuum (around -0.03 to -0.06 Mpa) at 25-35°C.
Post-Treatment and Purification: After the reaction, extract the product using simple acid-alkali extraction, concentrate it, and add a poor solvent for crystallization.
化学反応の分析
®-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline: can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions may include derivatives with modified functional groups.
科学的研究の応用
This compound finds applications in several fields:
Chemistry: It serves as a building block for the synthesis of other chiral molecules.
Biology: Researchers use it to study interactions with biological targets.
Medicine: Investigations explore its potential as a drug candidate.
Industry: It may be used in the production of fine chemicals or pharmaceuticals.
作用機序
The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve binding to receptors, enzyme inhibition, or other molecular interactions.
類似化合物との比較
While there are no direct analogs, we can compare it to related compounds such as ®-(1-aminoethyl)phosphonic acid . Highlighting its uniqueness lies in its specific combination of functional groups and chirality.
Remember that further research and experimentation are essential to fully understand and utilize this compound’s properties
特性
分子式 |
C10H15FN2 |
|---|---|
分子量 |
182.24 g/mol |
IUPAC名 |
2-[(1R)-1-aminoethyl]-4-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m1/s1 |
InChIキー |
AXTDJCWTDXAMFC-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C1=C(C=CC(=C1)F)N(C)C)N |
正規SMILES |
CC(C1=C(C=CC(=C1)F)N(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)





![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)

